molecular formula C4H10Cl3N B564269 Bis(2-chloroethyl)amine-d4 Hydrochloride CAS No. 58880-33-4

Bis(2-chloroethyl)amine-d4 Hydrochloride

Cat. No. B564269
CAS RN: 58880-33-4
M. Wt: 182.505
InChI Key: YMDZDFSUDFLGMX-PBCJVBLFSA-N
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Description

Bis(2-chloroethyl)amine-d4 Hydrochloride is a chemical compound used as a starting material to synthesize piperazine derivatives . It has a linear formula of (ClCH2CH2)2NH·HCl .


Synthesis Analysis

The synthesis of Bis(2-chloroethyl)amine-d4 Hydrochloride involves the reaction of diethanolamine and thionyl chloride . The reaction is controlled at a temperature between -4-6℃, and after completion, it is stirred at room temperature for 1 hour. The mixture is then heated to 60-65℃ until all crystals are precipitated .


Molecular Structure Analysis

The molecular structure of Bis(2-chloroethyl)amine-d4 Hydrochloride can be represented by the SMILES string Cl.ClCCNCCCl . The InChI key for this compound is YMDZDFSUDFLGMX-UHFFFAOYSA-N .


Chemical Reactions Analysis

Bis(2-chloroethyl)amine-d4 Hydrochloride is mainly used as a pharmaceutical intermediate . It is synthesized by the reaction of diethanolamine and thionyl chloride .


Physical And Chemical Properties Analysis

Bis(2-chloroethyl)amine-d4 Hydrochloride is a powder with a melting point of 212-214 °C (lit.) . It has a molecular weight of 178.49 .

Scientific Research Applications

Deuterium-Labeled Analogs Synthesis

Bis(2-chloroethyl)amine-d4 hydrochloride is used in the synthesis of deuterium-labeled analogs of drugs like cyclophosphamide and its metabolites, contributing to the field of stable isotope dilution-mass spectrometry. This application is crucial for the quantitative analysis of drugs and their metabolites in human body fluids, enhancing the precision of pharmacokinetic studies (Griggs & Jarman, 1975).

Chemical Synthesis Process Optimization

Research has focused on optimizing the synthesis process of Bis(2-chloroethyl)amine hydrochloride from diethanol amine, using agents like thionyl chloride and solvents such as chloroform. The process aims at achieving high yield and efficiency, contributing to the field of chemical manufacturing and process optimization (Xiao Cui-ping, 2009).

Physical Properties and Phase Transitions

Dielectric Constant Switching

Bis(2-chloroethyl)amine hydrochloride exhibits a unique property of sharp switching of its dielectric constant near room temperature. This switching, resulting from dynamic changes in the molecular cation states, is essential for the development of materials with applications in electronics and smart materials (Xiu-Dan Shao et al., 2015).

Material Synthesis and Properties

Formation of Layered Carbonaceous Material

Thermal carbonization of bis(2-chloroethyl)amine hydrochloride leads to the formation of a novel, functional layered carbonaceous material. Despite being different in structure and composition, this material shares similarities with graphite oxide, including dispersibility in water, ion-exchange properties, and photoluminescence. Such materials have potential applications in a variety of fields, including electronics, sensors, and material science (A. Bourlinos et al., 2009).

Safety And Hazards

Bis(2-chloroethyl)amine-d4 Hydrochloride is harmful if swallowed and causes severe skin burns and eye damage . It is suspected of causing genetic defects . It is classified as Acute Tox. 4 Oral, Eye Dam. 1, Met. Corr. 1, and Skin Corr. 1B .

properties

IUPAC Name

2-chloro-N-(2-chloro-2,2-dideuterioethyl)-2,2-dideuterioethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D2,2D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDZDFSUDFLGMX-PBCJVBLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CNCC([2H])([2H])Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675697
Record name 2-Chloro-N-[2-chloro(2,2-~2~H_2_)ethyl](2,2-~2~H_2_)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-chloroethyl)amine-d4 Hydrochloride

CAS RN

58880-33-4
Record name 2-Chloro-N-[2-chloro(2,2-~2~H_2_)ethyl](2,2-~2~H_2_)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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